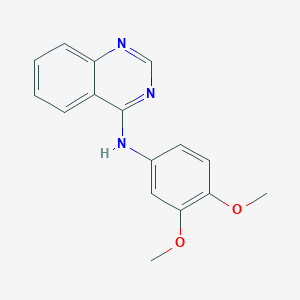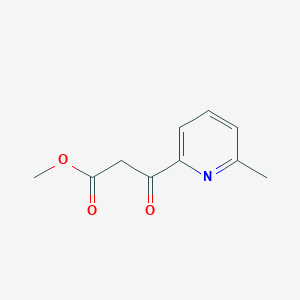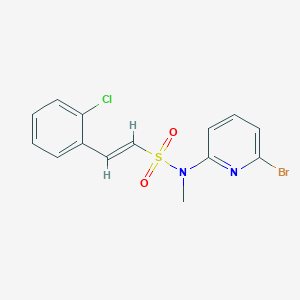
N-(3,4-dimethoxyphenyl)quinazolin-4-amine
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)quinazolin-4-amine: is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)quinazolin-4-amine typically involves the reaction of 3,4-dimethoxyaniline with a quinazoline derivative. One common method includes the condensation of 3,4-dimethoxyaniline with 2-chloromethyl-4-methyl-quinazoline under anhydrous conditions in the presence of a base such as sodium hydride . The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3,4-dimethoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3,4-dimethoxyphenyl)quinazolin-4-amine is used as a precursor in the synthesis of various quinazoline derivatives, which are important in medicinal chemistry for their potential therapeutic properties .
Biology and Medicine: The compound has been studied for its potential as an anticancer agent. Quinazoline derivatives, including this compound, have shown promise in inhibiting the growth of cancer cells by targeting specific molecular pathways .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique structure makes it a valuable intermediate in the synthesis of biologically active molecules .
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets in cells. It is known to inhibit certain enzymes and receptors involved in cell proliferation and survival. For example, it may inhibit tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell growth and division. By blocking these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-N-(4-methoxyphenyl)quinazolin-4-amine
- 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine
- 2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine
- 2-Chloro-N-(2-methoxyphenyl)quinazolin-4-amine
- 2-Chloro-N-(3,4-methylenedioxyphenyl)quinazolin-4-amine
Uniqueness: N-(3,4-dimethoxyphenyl)quinazolin-4-amine stands out due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and selectivity. The presence of methoxy groups at the 3 and 4 positions of the phenyl ring can enhance its interaction with certain molecular targets, potentially leading to improved therapeutic efficacy.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-20-14-8-7-11(9-15(14)21-2)19-16-12-5-3-4-6-13(12)17-10-18-16/h3-10H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRCYOCVSOUCFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=NC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2786173.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-diethoxybenzyl)propanamide](/img/structure/B2786174.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2786175.png)
![N-cyclohexyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2786177.png)
![2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine](/img/structure/B2786181.png)
![1-[1-(Prop-2-enoyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B2786182.png)

![3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2786186.png)


![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dithiolane]-3-carboxylic acid](/img/structure/B2786191.png)
![N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2786192.png)

methanone](/img/structure/B2786196.png)
